(2-{5-[(2,4-Dichlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride (2-{5-[(2,4-Dichlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1185295-99-1
VCID: VC2645734
InChI: InChI=1S/C12H13Cl2N3O2.ClH/c1-15-5-4-11-16-12(19-17-11)7-18-10-3-2-8(13)6-9(10)14;/h2-3,6,15H,4-5,7H2,1H3;1H
SMILES: CNCCC1=NOC(=N1)COC2=C(C=C(C=C2)Cl)Cl.Cl
Molecular Formula: C12H14Cl3N3O2
Molecular Weight: 338.6 g/mol

(2-{5-[(2,4-Dichlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride

CAS No.: 1185295-99-1

Cat. No.: VC2645734

Molecular Formula: C12H14Cl3N3O2

Molecular Weight: 338.6 g/mol

* For research use only. Not for human or veterinary use.

(2-{5-[(2,4-Dichlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride - 1185295-99-1

Specification

CAS No. 1185295-99-1
Molecular Formula C12H14Cl3N3O2
Molecular Weight 338.6 g/mol
IUPAC Name 2-[5-[(2,4-dichlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl]-N-methylethanamine;hydrochloride
Standard InChI InChI=1S/C12H13Cl2N3O2.ClH/c1-15-5-4-11-16-12(19-17-11)7-18-10-3-2-8(13)6-9(10)14;/h2-3,6,15H,4-5,7H2,1H3;1H
Standard InChI Key XIZWHQWMTVRVSI-UHFFFAOYSA-N
SMILES CNCCC1=NOC(=N1)COC2=C(C=C(C=C2)Cl)Cl.Cl
Canonical SMILES CNCCC1=NOC(=N1)COC2=C(C=C(C=C2)Cl)Cl.Cl

Introduction

Chemical Properties and Structure

Basic Identifiers and Structural Information

(2-{5-[(2,4-Dichlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride is characterized by the following properties:

ParameterValue
CAS Number1185295-99-1
Molecular FormulaC₁₂H₁₄Cl₃N₃O₂
Molecular Weight338.6 g/mol
IUPAC Name2-[5-[(2,4-dichlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl]-N-methylethanamine;hydrochloride
Standard InChIInChI=1S/C12H13Cl2N3O2.ClH/c1-15-5-4-11-16-12(19-17-11)7-18-10-3-2-8(13)6-9(10)14;/h2-3,6,15H,4-5,7H2,1H3;1H
SMILESCNCCC1=NOC(=N1)COC2=C(C=C(C=C2)Cl)Cl.Cl

The compound is structurally composed of several key elements: a central 1,2,4-oxadiazole heterocyclic ring, a 2,4-dichlorophenoxy substituent connected via a methylene bridge to the oxadiazole, an ethyl linker joining the oxadiazole to a methylamine group, and a hydrochloride salt formation.

Structural Features and Significance

The 1,2,4-oxadiazole core is particularly significant in medicinal chemistry as it can serve as a bioisostere for carboxylic acids, esters, and amides, often enhancing pharmacokinetic properties while maintaining biological activity . This five-membered heterocyclic ring contains three heteroatoms (one oxygen and two nitrogen atoms), contributing to its unique electronic properties and potential for biological interactions.

The methylamine functional group, presented as a hydrochloride salt, likely improves water solubility compared to the free base form, which is advantageous for biological testing and formulation development. The salt formation also affects the compound's stability and handling properties.

Synthesis and Preparation Methods

General Synthetic Approaches for 1,2,4-Oxadiazoles

The synthesis of 1,2,4-oxadiazole derivatives typically employs several established methodologies that could be applicable to the preparation of (2-{5-[(2,4-Dichlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride:

  • Cyclization reactions involving amidoximes with carboxylic acid derivatives (acid chlorides, esters, or acids)

  • Microwave-assisted reactions between aryl-nitriles and hydroxylamine hydrochloride in the presence of catalysts

  • One-pot syntheses utilizing various reagents and conditions

  • [3+2]-Cycloaddition reactions of suitable precursors

Modern Synthetic Approaches

Recent advances in the synthesis of 1,2,4-oxadiazole compounds include:

  • Vilsmeier reagent activation of carboxylic acids for reaction with amidoximes, providing good to excellent yields (61-93%)

  • Tandem reactions of nitroalkenes with arenes and nitriles in the presence of trifluoromethanesulfonic acid (TfOH)

  • [3+2]-Cycloaddition of disubstituted-2H-azirines with nitrosoarenes under visible light irradiation with organic dye photoredox catalysts

  • Mechanochemistry approaches, which are solvent-free or low-solvent methods that could potentially be applied to oxadiazole synthesis

Structural Analogs and Related Compounds

Structural Analogs

Several structural analogs of (2-{5-[(2,4-Dichlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride are commercially available, differing primarily in the substituents on the phenoxy ring:

CompoundCAS NumberMolecular FormulaKey Structural Difference
(2-{5-[(2,4-Dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride1332528-83-2C₁₄H₂₀ClN₃O₂Methyl groups replace chlorine atoms
(2-{5-[(2-Chloro-5-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride1332528-84-3C₁₃H₁₇Cl₂N₃O₂Different chlorine positioning and addition of methyl group
(2-{5-[(4-Methoxyphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride1332531-32-4C₁₃H₁₈ClN₃O₃Methoxy group replaces chlorines
(2-{5-[(2-Fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride1332531-57-3C₁₂H₁₅ClFN₃O₂Fluorine instead of chlorine atoms
(2-{5-[(2,4-Difluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride1332529-66-4C₁₂H₁₄ClF₂N₃O₂Fluorine atoms instead of chlorine atoms

This diversity in structural analogs facilitates structure-activity relationship studies to determine optimal substitution patterns for specific biological activities.

Relationship to 2,4-Dichlorophenoxyacetic Acid (2,4-D)

(2-{5-[(2,4-Dichlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride shares the 2,4-dichlorophenoxy moiety with 2,4-dichlorophenoxyacetic acid (2,4-D), a widely used herbicide with the formula C₈H₆Cl₂O₃ . While 2,4-D acts as a synthetic auxin that induces uncontrolled growth and eventual death in susceptible plants , the incorporation of this structural element into the oxadiazole-methylamine framework likely creates a compound with distinctly different biological properties.

Analytical Characterization and Identification

Spectroscopic and Analytical Methods

Comprehensive characterization of (2-{5-[(2,4-Dichlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride typically involves multiple complementary analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR) to elucidate the hydrogen and carbon environments within the molecule

  • Mass Spectrometry for molecular weight confirmation and fragmentation pattern analysis

  • Infrared (IR) Spectroscopy to identify key functional groups including the amine, ether linkage, and aromatic features

  • X-ray Crystallography for definitive three-dimensional structural confirmation when suitable crystals are available

  • High-Performance Liquid Chromatography (HPLC) for purity assessment and potential separation of related compounds

Research Applications and Future Directions

Current Research Applications

(2-{5-[(2,4-Dichlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride is positioned primarily as a research tool in medicinal chemistry and drug discovery. Its commercial availability from chemical suppliers indicates its utility in scientific research.

Potential current applications include:

  • Structure-activity relationship studies involving 1,2,4-oxadiazole derivatives

  • Screening for biological activities in drug discovery programs, particularly in anticancer, antimicrobial, and CNS research

  • Development of synthetic methodologies for functionalized heterocycles

  • Use as a chemical probe for investigating specific biological pathways

Future Research Directions

Several promising research directions can be envisioned for this compound and its structural analogs:

  • Comprehensive biological activity profiling against diverse disease targets

  • Development of more efficient and environmentally friendly synthetic routes, potentially employing principles of green chemistry

  • Investigation of structure-activity relationships through systematic modification of the phenoxy substituents and the methylamine portion

  • Exploration of potential applications in fields beyond medicinal chemistry, such as material science or agricultural chemistry

  • Detailed mechanistic studies to understand its interactions with biological targets

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